molecular formula C17H23N5O3 B6438672 2,4-dimethoxy-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine CAS No. 2549031-77-6

2,4-dimethoxy-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine

Cat. No.: B6438672
CAS No.: 2549031-77-6
M. Wt: 345.4 g/mol
InChI Key: WLCRDVAURQRXNY-UHFFFAOYSA-N
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Description

This compound is a 1,3,5-triazine derivative substituted at the 2- and 4-positions with methoxy groups and at the 6-position with a 3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl moiety. The 2-methylpyridine substituent introduces aromaticity and basicity, while the piperidine ring may enhance solubility or enable conformational flexibility for biological targeting.

Properties

IUPAC Name

2,4-dimethoxy-6-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3/c1-12-9-14(6-7-18-12)25-11-13-5-4-8-22(10-13)15-19-16(23-2)21-17(20-15)24-3/h6-7,9,13H,4-5,8,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCRDVAURQRXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)C3=NC(=NC(=N3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine typically involves multi-step reactions. The initial step includes the preparation of 2,4-dimethoxy-1,3,5-triazine by treating cyanuric chloride with methanol under controlled temperature and pH conditions. The resulting intermediate is then reacted with 3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine under appropriate conditions to yield the final compound.

Industrial Production Methods

For industrial production, scale-up processes involve optimizing reaction conditions such as temperature, pressure, solvent choice, and catalyst selection to ensure higher yields and purity. Batch or continuous flow reactors might be utilized depending on the production scale requirements.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: It can undergo oxidation to form more reactive intermediates.

  • Reduction: Though less common, reduction could be achieved under specific conditions.

  • Substitution: Nucleophilic substitution reactions are typical, given the presence of substitutable groups.

Common Reagents and Conditions

  • Oxidation: Agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Lithium aluminum hydride or other mild reducing agents.

  • Substitution: Various nucleophiles like amines, thiols, or alkoxides under basic or neutral conditions.

Major Products Formed

  • Oxidation results in derivatives with potential higher reactivity.

  • Reduction and substitution yield products with modified functional groups, influencing the compound's reactivity and applications.

Scientific Research Applications

Chemistry

  • Catalysts: Its derivatives may act as catalysts in organic reactions.

  • Ligands: Utilized in coordination chemistry to form complex compounds.

Biology

  • Enzyme Inhibition: As a potential inhibitor for specific enzymes, impacting metabolic pathways.

  • Signaling Pathways: Used in studies involving cellular signaling mechanisms.

Medicine

  • Drug Development: Investigated for its potential in developing new therapeutic agents.

  • Biomarker Research: Used in identifying and studying biomarkers for various diseases.

Industry

  • Polymer Chemistry: Employed in the synthesis of specialized polymers.

  • Material Science: Integrated into the development of new materials with enhanced properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. It may form hydrogen bonds, van der Waals forces, or covalent bonds with target molecules, modulating their activity and influencing biochemical pathways. The specific pathways involved depend on the compound's applications, such as inhibiting enzymes in metabolic pathways or interacting with receptors in signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related 1,3,5-triazine derivatives, emphasizing substituent effects on properties and applications:

Compound Name Substituent at Position 6 Molecular Weight (g/mol)* Key Properties/Applications Source/References
2,4-Dimethoxy-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine 3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin ~432.5 Hypothesized biological activity (e.g., kinase inhibition); moderate solubility in polar solvents.
2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine Pyren-1-yl ~419.4 Fluorescent Brightener 179; used in textiles/polymers for UV absorption and fluorescence enhancement.
4-Oxo-4-pyrrolidin-1-yl-but-2-enoic acid triazine derivative Complex pyrrolidine/oxazepine substituent ~800+ (estimated) High molecular weight; potential use in coordination chemistry or as a ligand in catalysis.
1-{2,4-Dimethoxy-6-[(3,4,5-trihydroxy-6-{[(3,4,5-trihydroxyoxan-2-yl)oxy]methyl}oxan-2-yl)oxy]phenyl}ethan-1-one Glycosylated phenyl group ~700+ (estimated) Polar, hydrophilic; likely a metabolite or natural product derivative with enhanced aqueous solubility.

*Molecular weights calculated based on structural formulas.

Key Structural and Functional Insights:

Aromatic vs. Aliphatic Substituents: The pyren-1-yl group in 2,4-dimethoxy-6-pyren-1-yl-1,3,5-triazine imparts strong fluorescence due to extended conjugation, making it suitable for optical applications . The glycosylated phenyl substituent () increases hydrophilicity, likely favoring metabolic pathways or interactions with biomolecules .

Steric and Electronic Effects :

  • Bulky substituents like pyren-1-yl reduce solubility in polar solvents but enhance thermal stability. The smaller piperidine-pyridine group in the target compound may improve bioavailability compared to pyrene derivatives.
  • Electron-donating groups (e.g., methoxy) at positions 2 and 4 stabilize the triazine ring, while electron-withdrawing substituents (e.g., carbonyl in ) could alter reactivity in synthetic pathways .

Biological vs. Industrial Applications :

  • Fluorescent brighteners (e.g., C.I. 508200) leverage triazine’s rigidity for UV stability .
  • Piperidine-containing derivatives are common in drug discovery due to their ability to mimic natural alkaloids or engage in hydrogen bonding .

Research Findings and Limitations

  • Synthetic Challenges : The piperidine-pyridine substituent in the target compound likely requires multi-step synthesis, including nucleophilic substitution and protecting group strategies. Similar derivatives (e.g., ) involve complex coupling reactions .
  • Data Gaps : Experimental data on the target compound’s physicochemical properties (e.g., logP, melting point) are absent in the provided evidence. Inferences are drawn from structural analogs.
  • Potential for Optimization: Substituting the pyridine ring with halogens or electron-withdrawing groups could modulate the compound’s electronic profile for enhanced bioactivity .

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